molecular formula C33H50N2O5S2 B11708751 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-decylamide

9-Oxo-9H-fluorene-2,7-disulfonic acid bis-decylamide

Cat. No.: B11708751
M. Wt: 618.9 g/mol
InChI Key: HNOJXYSJJAHNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-decylamide typically involves multiple steps, starting from fluorene. The key steps include:

    Oxidation: of fluorene to form 9-oxo-fluorene.

    Sulfonation: of 9-oxo-fluorene to introduce sulfonic acid groups at the 2 and 7 positions.

    Amidation: with decylamine to form the final product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially modifying the functional groups attached to the fluorene core.

  • **Reduction

Properties

Molecular Formula

C33H50N2O5S2

Molecular Weight

618.9 g/mol

IUPAC Name

2-N,7-N-didecyl-9-oxofluorene-2,7-disulfonamide

InChI

InChI=1S/C33H50N2O5S2/c1-3-5-7-9-11-13-15-17-23-34-41(37,38)27-19-21-29-30-22-20-28(26-32(30)33(36)31(29)25-27)42(39,40)35-24-18-16-14-12-10-8-6-4-2/h19-22,25-26,34-35H,3-18,23-24H2,1-2H3

InChI Key

HNOJXYSJJAHNSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCCCCCCCC

Origin of Product

United States

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